Molecular Weight and Lipophilicity Shift vs. N1-Methyl Analog (Trimethyl Derivative)
The target compound possesses an N1-ethyl substituent, resulting in a molecular weight of 349.4 g/mol and a computed XLogP3 of 1.7 [1]. By comparison, the N1-methyl analog N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has a lower molecular weight of 335.42 g/mol and is expected to exhibit reduced lipophilicity (lower XLogP3) due to the absence of the additional methylene unit . The increased molecular weight and calculated lipophilicity of the target compound may translate into differences in membrane permeability, plasma protein binding, and metabolic clearance, although no experimental comparative data exist to confirm these predictions.
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 349.4 g/mol, XLogP3 1.7 |
| Comparator Or Baseline | N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: MW 335.42 g/mol; XLogP3 not publicly available but expected lower |
| Quantified Difference | ΔMW ≈ +14 g/mol; qualitative increase in lipophilicity |
| Conditions | Computed properties from PubChem and vendor datasheets; no experimental logP or logD values available |
Why This Matters
The incremental increase in molecular weight and lipophilicity may affect compound handling, solubility, and pharmacokinetic behavior, making direct substitution with the N1-methyl analog inappropriate without experimental validation.
- [1] PubChem Compound Summary for CID 91626548, 1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide. Computed properties: MW 349.4 g/mol, XLogP3 1.7. View Source
